molecular formula C8H6ClFO2 B13309975 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one

Cat. No.: B13309975
M. Wt: 188.58 g/mol
InChI Key: SCYWHPLKUVLICU-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, performed without a solvent at temperatures between 110°C and 180°C . Another method includes performing double esterification on amino groups and phenolic hydroxy groups in one step, using amino-phenol as a raw material .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(3-chloro-5-fluoro-4-oxophenyl)ethan-1-one.

    Reduction: Formation of 1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential for forming specific interactions with biological targets.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3

InChI Key

SCYWHPLKUVLICU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)O)F

Origin of Product

United States

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